Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 2-aminopyridine with ethyl bromoacetate and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their cyclization and functionalization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can produce oxides or reduced forms of the compound .
Scientific Research Applications
Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its unique structure.
Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- Imidazo[1,2-a]pyridine derivatives with different substituents
Uniqueness
The combination of these halogens in the imidazo[1,2-a]pyridine scaffold provides distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H8BrFN2O2 |
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Molecular Weight |
287.08 g/mol |
IUPAC Name |
ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(12)14-6(11)4-3-5-7(14)13-8/h3-5H,2H2,1H3 |
InChI Key |
BJTUQUWXNCMQGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2Br)F |
Origin of Product |
United States |
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